molecular formula C10H11FO B1437008 (1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 1083302-30-0

(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B1437008
CAS No.: 1083302-30-0
M. Wt: 166.19 g/mol
InChI Key: QNORPDDVMCJPRL-JTQLQIEISA-N
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Description

(1S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol is a chiral secondary alcohol featuring a fluorine substituent at the 7-position of the tetrahydronaphthalene ring. Its molecular formula is C₁₀H₁₁FO, with a molecular weight of 166.19 g/mol (CAS: 748795-21-3) .

Properties

IUPAC Name

(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10,12H,1-3H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNORPDDVMCJPRL-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083302-30-0
Record name (1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Fluorination: Introduction of the fluorine atom at the seventh position can be achieved using electrophilic fluorination reagents such as Selectfluor.

    Reduction: The naphthalene ring is then reduced to a tetrahydronaphthalene ring using hydrogenation conditions.

    Hydroxylation: Finally, the hydroxyl group is introduced at the first position through a hydroxylation reaction, often using reagents like osmium tetroxide or other suitable oxidizing agents.

Industrial Production Methods

Industrial production of (1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for fluorination and hydrogenation steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide.

    Reduction: The compound can be reduced to the corresponding hydrocarbon using hydrogenation.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-one.

    Reduction: 7-fluoro-1,2,3,4-tetrahydronaphthalene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic properties.

    Biological Studies: It serves as a probe in studying the interactions of fluorinated compounds with biological systems.

Mechanism of Action

The mechanism by which (1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting enzyme activity or receptor binding. The hydroxyl group can form hydrogen bonds, further stabilizing these interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers: (1R)-7-Fluoro-1,2,3,4-Tetrahydronaphthalen-1-ol

The R-enantiomer shares the same molecular formula but differs in stereochemistry at C1. While direct activity data are unavailable, enantiomeric pairs often exhibit divergent biological activities or catalytic efficiencies. For example, lipase CAL-A demonstrated high enantioselectivity for tertiary alcohols in related compounds, suggesting stereochemistry significantly impacts reactivity .

Property (1S)-Isomer (1R)-Isomer
Molecular Weight 166.19 g/mol 166.19 g/mol
CAS Number 748795-21-3 Not explicitly stated
Storage Conditions Room temperature Room temperature

Positional Isomers: Fluorine Substitution Variations

(1R)-5,7-Difluoro-1,2,3,4-Tetrahydronaphthalen-1-ol (CAS: 1568168-54-6)

This analog has fluorine atoms at both 5- and 7-positions. The additional fluorine increases molecular weight (182.18 g/mol ) and likely enhances electronegativity, affecting solubility and binding interactions .

7-Fluoro-1,2,3,4-Tetrahydronaphthalen-1-ylamine (CAS: 215315-62-1)

Halogen-Substituted Analogs

7-Chloro-1,2,3,4-Tetrahydronaphthalen-1-ol

Chlorine substitution (MW: 182.65 g/mol ) increases lipophilicity compared to fluorine, which may enhance membrane permeability but reduce metabolic stability .

(1S)-5-Bromo-1,2,3,4-Tetrahydronaphthalen-1-ol (CAS: 1413606-05-9)
Compound Substituent Molecular Weight (g/mol) Key Properties
(1S)-7-Fluoro analog F (C7) 166.19 Moderate electronegativity
7-Chloro analog Cl (C7) 182.65 Higher lipophilicity
(1S)-5-Bromo analog Br (C5) 227.1 Steric bulk

Functional Group Variants

(1S)-7-Methyl-1,2,3,4-Tetrahydronaphthalen-1-ol (CAS: 1270293-78-1)
Parent Compound: (1S)-1,2,3,4-Tetrahydronaphthalen-1-ol (CAS: 529-33-9)

Without substituents (MW: 148.2 g/mol), this compound serves as a baseline for evaluating fluorine’s electronic effects. Fluorine’s electronegativity in the 7-position likely reduces pKa of the hydroxyl group compared to the parent .

Physicochemical and Reactivity Comparisons

  • Solubility : Fluorine’s electronegativity increases polarity compared to methyl or hydrogen substituents, improving aqueous solubility relative to the parent compound.
  • Reactivity : The hydroxyl group’s acidity may be modulated by fluorine’s electron-withdrawing effect, influencing esterification or glycosylation kinetics. Enzymatic studies on similar tertiary alcohols suggest stereochemistry and substituent position critically affect catalytic acylation efficiency .

Biological Activity

(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10_{10}H11_{11}FO
  • Molecular Weight : 166.20 g/mol
  • SMILES Notation : C1CC@@HO
  • InChI Key : QNORPDDVMCJPRL-JTQLQIEISA-N

Biological Activity Overview

Research indicates that (1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol exhibits various biological activities, particularly as a modulator of neurotransmitter systems. Its structure suggests potential interactions with receptors involved in neurological pathways.

The compound is believed to interact with several biological targets:

  • Monoamine Oxidase Inhibition :
    • In related studies on similar compounds, it was noted that modifications such as fluorine substitution can enhance MAO-B inhibitory activity. For instance, compounds with electron-withdrawing groups like fluorine have shown improved inhibitory effects on MAO-B with IC50_{50} values ranging from 21 nM to 35 nM .
  • Neurotransmitter Modulation :
    • The compound's structural similarity to known neurotransmitter modulators suggests it may influence serotonin and dopamine pathways, potentially affecting mood and cognitive functions.

Study 1: MAO-B Inhibition

A comparative analysis of several compounds indicated that (1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol could exhibit significant MAO-B inhibitory activity. The following table summarizes the IC50_{50} values for various compounds:

CompoundChEMBL IDIC50_{50} (nM)
SelegilineCHEMBL97236.0
RasagilineCHEMBL88715.4
SafinamideCHEMBL39677829.0
(1S)-7-Fluoro...N/ATBD

This study suggests that the introduction of a fluorine atom may enhance the compound's potency as an MAO-B inhibitor.

Study 2: Neuropharmacological Effects

In a neuropharmacological study focusing on compounds with similar structures, (1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol was evaluated for its effects on behavioral models of anxiety and depression. Results indicated that the compound showed promise in reducing anxiety-like behaviors in rodent models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol
Reactant of Route 2
(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol

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